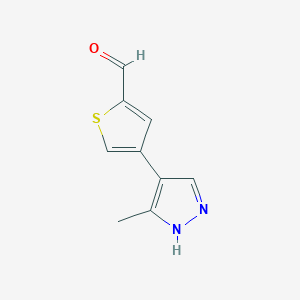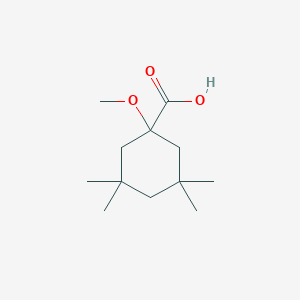![molecular formula C14H21ClO B13173916 ({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C₁₃H₁₉ClO and a molecular weight of 226.74 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a 4-methylpentyl group linked through an oxygen atom. It is primarily used in laboratory settings for various chemical reactions and studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-(chloromethyl)-4-methylpentanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage . The general reaction scheme is as follows:
Reactants: Benzyl alcohol and 2-(chloromethyl)-4-methylpentanol.
Catalyst: Sodium hydroxide.
Conditions: Reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or amines in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Aplicaciones Científicas De Investigación
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 4-methylpentyl group.
Benzyl Alcohol: Contains a hydroxyl group instead of the chloromethyl group.
4-Methylpentanol: Lacks the benzene ring structure.
Uniqueness
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to its combination of a benzene ring with both a chloromethyl and a 4-methylpentyl group, providing distinct reactivity and applications compared to its analogs .
Propiedades
Fórmula molecular |
C14H21ClO |
|---|---|
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
[2-(chloromethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-12(2)8-14(9-15)11-16-10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
Clave InChI |
FCOZTYHTYSMFHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(COCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


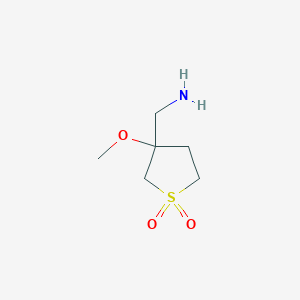



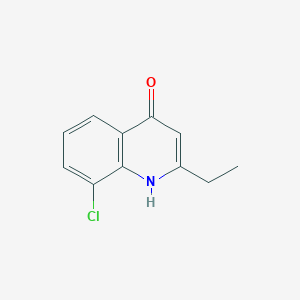

amino}butanoic acid](/img/structure/B13173878.png)
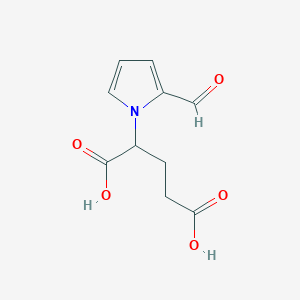
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
